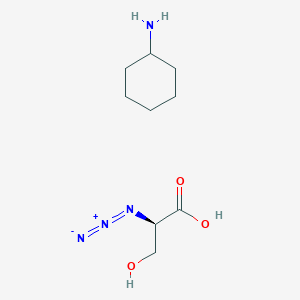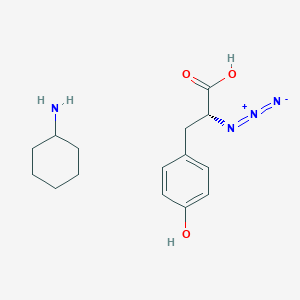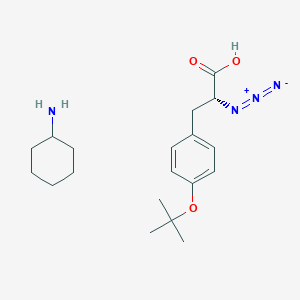
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an ethylamino group at the 2-position and a methyl group at the 6-position of the pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone typically involves the reaction of 2-chloro-6-methylpyrimidin-4(3H)-one with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
科学的研究の応用
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone involves its interaction with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2-Amino-6-methyl-4(3H)-Pyrimidinone: Lacks the ethyl group at the 2-position.
2-Ethylamino-4(3H)-Pyrimidinone: Lacks the methyl group at the 6-position.
2-Methylamino-6-methyl-4(3H)-Pyrimidinone: Contains a methylamino group instead of an ethylamino group.
Uniqueness
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is unique due to the presence of both ethylamino and methyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": ["Ethylamine", "Acetone", "Urea", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide"], "Reaction": ["Step 1: Ethylamine is reacted with acetone to form N,N-diethyl-3-oxobutan-1-amine.", "Step 2: Urea is added to the reaction mixture and heated to form 2-Ethylamino-4(3H)-Pyrimidinone.", "Step 3: The pyrimidinone is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to form the free base.", "Step 5: Methyl iodide is added to the free base to form 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone."] } | |
CAS番号 |
5734-69-0 |
分子式 |
C11H20N3O4P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








